molecular formula C5H8O B108600 2-Methyl-2,5-dihydrofuran CAS No. 1708-30-1

2-Methyl-2,5-dihydrofuran

Cat. No.: B108600
CAS No.: 1708-30-1
M. Wt: 84.12 g/mol
InChI Key: PEHCQOOWKYRUJF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-2,5-dihydrofuran can be synthesized through several methods. One common approach involves the dehydration of 2-butene-1,4-diol using catalysts such as aluminum oxide or cobalt-containing catalysts . Another method includes the dehydrohalogenation of tetrahydrofurfuryl halides .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic dehydration of 2-butene-1,4-diol. This process is carried out under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2,5-dihydrofuran undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding furan derivatives.

    Reduction: Reduction reactions can convert it into tetrahydrofuran derivatives.

    Substitution: It can participate in substitution reactions, where functional groups are introduced into the furan ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Reagents such as halogens and organometallic compounds are often used.

Major Products:

Scientific Research Applications

2-Methyl-2,5-dihydrofuran has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Methyl-2,5-dihydrofuran exerts its effects involves interactions with various molecular targets. Its reactivity is primarily due to the presence of the furan ring, which can participate in various chemical reactions. The pathways involved include oxidation-reduction reactions and substitution processes, which allow it to form a wide range of derivatives with different properties .

Comparison with Similar Compounds

  • 2,3-Dihydro-5-methylfuran
  • 2-Methyl-4,5-dihydrofuran
  • 4,5-Dihydro-2-methylfuran
  • 5-Methyl-2,3-dihydrofuran

Comparison: 2-Methyl-2,5-dihydrofuran is unique due to its specific substitution pattern and the position of the methyl group. This structural difference influences its reactivity and the types of reactions it can undergo compared to other similar compounds. For instance, the presence of the methyl group at the second carbon atom can affect the compound’s stability and reactivity in substitution reactions .

Properties

IUPAC Name

2-methyl-2,5-dihydrofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c1-5-3-2-4-6-5/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHCQOOWKYRUJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701312502
Record name 2,5-Dihydro-2-methylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701312502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1708-30-1
Record name 2,5-Dihydro-2-methylfuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1708-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dihydro-2-methylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701312502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2,5-dihydrofuran
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2-Methyl-2,5-dihydrofuran
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Reactant of Route 4
2-Methyl-2,5-dihydrofuran
Reactant of Route 5
2-Methyl-2,5-dihydrofuran
Reactant of Route 6
2-Methyl-2,5-dihydrofuran

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